9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
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Overview
Description
9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core, which is functionalized with a 4-methoxyphenyl group and a phenethyl group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves multiple steps, including the formation of the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core and subsequent functionalization with the 4-methoxyphenyl and phenethyl groupsThe final steps involve the attachment of the 4-methoxyphenyl and phenethyl groups under specific reaction conditions, such as the use of appropriate catalysts and solvents .
Chemical Reactions Analysis
9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to the suppression of inflammatory responses and protection of neuronal cells from stress-induced damage .
Comparison with Similar Compounds
Similar compounds to 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one include other triazole-pyrimidine hybrids and pyrazolo[3,4-d]pyrimidine derivatives. These compounds share similar core structures but differ in their functional groups and biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied as CDK2 inhibitors with potent anti-cancer activities . The unique combination of the 4-methoxyphenyl and phenethyl groups in this compound contributes to its distinct neuroprotective and anti-inflammatory properties .
Properties
Molecular Formula |
C23H19N5O2 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-11-(2-phenylethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C23H19N5O2/c1-30-18-9-7-17(8-10-18)21-20-19(26-23-24-15-25-28(21)23)12-14-27(22(20)29)13-11-16-5-3-2-4-6-16/h2-10,12,14-15H,11,13H2,1H3 |
InChI Key |
HDJBBGBMJIGPDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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